molecular formula C7H10ClNO2S2 B2824362 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide CAS No. 1486675-03-9

5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide

Cat. No.: B2824362
CAS No.: 1486675-03-9
M. Wt: 239.73
InChI Key: NBFSOVFTKXJVNK-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-N,N-dimethylthiophene-2-sulfonamide (CAS 1486675-03-9) is a high-purity sulfonamide derivative of interest in medicinal chemistry and anticancer drug discovery . This compound, with the molecular formula C 7 H 10 ClNO 2 S 2 and a molecular weight of 239.74 g/mol, features a chloromethyl group on the thiophene ring, making it a versatile chemical intermediate . The chloromethyl moiety is a reactive handle that allows for further functionalization, enabling researchers to create more complex molecules for biological evaluation . Sulfonamide-based compounds are a prominent class in pharmaceutical research due to their diverse biological activities . Recent scientific studies highlight the significant potential of sulfonamide scaffolds in the design and synthesis of novel anticancer therapeutics . These compounds are investigated for their ability to inhibit key enzymes overexpressed in cancers, such as carbonic anhydrase isoforms (e.g., CA-II and CA-IX) and the Dickkopf-1 (Dkk1) protein, which are implicated in tumor progression and survival . Molecular docking analyses have demonstrated that synthetic sulfonamide derivatives can exhibit superior binding affinities to these potential drug targets compared to established drugs, suggesting their promise as highly effective analogues for future validation in cancer therapy . This compound is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex bioactive molecules . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO2S2/c1-9(2)13(10,11)7-4-3-6(5-8)12-7/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFSOVFTKXJVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(S1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of sulfonamide derivatives as anticancer agents. For instance, compounds similar to 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide have been synthesized and evaluated for their ability to inhibit carbonic anhydrases, which are enzymes involved in tumor growth and metastasis. By inhibiting these enzymes, sulfonamides can potentially block angiogenesis—the formation of new blood vessels that tumors need to grow .

Case Study: Molecular Docking Studies

Molecular docking studies have been employed to assess the binding affinity of sulfonamides to target proteins associated with cancer. For example, sulfonamides designed in recent research showed promising binding scores against the carbonic anhydrase enzyme 1AZM, indicating their potential as effective anticancer therapeutics .

Antioxidant Properties

Another significant application of this compound is its antioxidant activity. Compounds with similar structures have been investigated for their ability to scavenge free radicals and reduce oxidative stress. A particular study identified a derivative with potent antioxidant properties that also demonstrated neuroprotective effects in animal models subjected to gamma irradiation .

Table: Antioxidant Activities of Sulfonamide Derivatives

Compound NameIC50 (µM)Mechanism of ActionReference
Compound 14300AChE inhibition; antioxidant
This compoundTBDTBDTBD

Antimicrobial Activity

Sulfonamides have long been recognized for their antimicrobial properties. They function by inhibiting bacterial folate synthesis through competitive inhibition of dihydropteroate synthase. The structural modifications in compounds like this compound can enhance their efficacy against various bacterial strains.

Future Directions and Research Implications

The ongoing research into this compound and its derivatives suggests a promising future for these compounds in drug development. Their versatile biological activities warrant further investigation through:

  • In Vivo Studies: To validate the efficacy and safety profiles observed in vitro.
  • Structure-Activity Relationship (SAR) Studies: To optimize the chemical structure for enhanced biological activity.
  • Combination Therapies: Exploring synergistic effects with other anticancer agents or treatments.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The specific mechanism depends on the context of its application, but it generally involves binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Synthesis Highlights Reactivity/Applications Evidence ID
5-(Chloromethyl)-N,N-dimethylthiophene-2-sulfonamide - 5-(Chloromethyl)
- N,N-dimethylsulfonamide
Discontinued commercially; synthesis routes not detailed in evidence. Chloromethyl group enables alkylation or cross-coupling reactions. Potential intermediate in drug discovery.
5-(Aminomethyl)-N,N-dimethylthiophene-2-sulfonamide - 5-(Aminomethyl)
- N,N-dimethylsulfonamide
Synthesized via sulfonyl chloride (e.g., 5-chlorothiophene-2-sulfonyl chloride) and dimethylamine. Aminomethyl group enhances hydrogen bonding; potential enzyme inhibitor (e.g., lysyl oxidase).
5-Chloro-N-(4-chloro-2-fluorophenyl)thiophene-2-sulfonamide - 5-Chloro
- N-(4-chloro-2-fluorophenyl)
Not explicitly described; likely via sulfonylation of 5-chlorothiophene-2-sulfonyl chloride with substituted aniline. Dual chloro/fluoro substituents enhance metabolic stability; possible antimicrobial or anticancer applications.
5-Methyl-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-sulfonamide - 5-Methyl
- N-(tetrahydrofuran-2-yl)methyl
Synthesis involves coupling tetrahydrofuran-derived amines with sulfonyl chlorides. Lipophilic tetrahydrofuran group improves blood-brain barrier penetration; CNS drug candidate.
5-Bromothiophene-2-sulfonamide - 5-Bromo
- Sulfonamide
Bromothiophene reacted with chlorosulfonic acid in CCl₄. Bromine acts as a leaving group for Suzuki couplings; precursor to biaryl sulfonamides.

Reactivity and Functionalization

  • Chloromethyl vs. Aminomethyl: The chloromethyl group in the target compound is more electrophilic than the aminomethyl analog, making it suitable for nucleophilic substitutions (e.g., forming carbon-nitrogen bonds). In contrast, the aminomethyl derivative (from ) may participate in Schiff base formation or act as a hydrogen bond donor in enzyme inhibition .
  • Halogen Effects : Bromine in 5-bromothiophene-2-sulfonamide facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas chlorine in 5-chloro derivatives (e.g., ) enhances electronic withdrawal, stabilizing intermediates in radical reactions (as seen in ) .

Biological Activity

5-(Chloromethyl)-N,N-dimethylthiophene-2-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, drawing from diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a chloromethyl group attached to a thiophene ring, along with a sulfonamide functional group. The synthesis typically involves the reaction of thiophene derivatives with chloromethylsulfonyl chloride and N,N-dimethylamine. This method allows for the introduction of various substituents, which can significantly influence the compound's biological properties.

Biological Activity Overview

The biological activity of this compound has been evaluated in multiple studies, focusing primarily on its antimicrobial, antiviral, and anticancer properties.

Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of sulfonamide derivatives against various bacterial strains. For instance, compounds similar to this compound have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. In vitro assays indicated that sulfonamides can inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values often comparable to established antibiotics like ciprofloxacin .

CompoundTarget BacteriaMIC (µg/mL)Notes
This compoundMRSA< 10Effective against resistant strains
Similar SulfonamidesE. coli, K. pneumoniae7.81Comparable to ciprofloxacin

Antiviral Activity

Research has also indicated potential antiviral properties of sulfonamide derivatives. Some studies suggest that modifications in the sulfonamide structure can enhance their efficacy against viruses such as coxsackievirus B and influenza viruses. The mechanism often involves inhibition of viral replication through interference with viral enzymes or cellular entry mechanisms .

Anticancer Properties

Emerging data suggest that certain sulfonamides exhibit anticancer activity by inducing apoptosis in cancer cell lines. For example, compounds structurally related to this compound have been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The proposed mechanisms include the modulation of key signaling pathways involved in cell survival and proliferation .

Case Studies

  • Antimicrobial Efficacy Against MRSA : A study demonstrated that a series of synthesized sulfonamides, including derivatives akin to this compound, exhibited significant antibacterial activity against MRSA with MIC values lower than traditional treatments .
  • Antiviral Activity : Another investigation focused on sulfonamides' ability to inhibit viral replication in vitro. Compounds were tested against coxsackievirus B, showing promising results that warrant further exploration into their mechanisms of action .
  • Cytotoxicity in Cancer Cell Lines : Research involving structural analogs revealed that certain sulfonamides could induce cytotoxic effects in MCF-7 cell lines, suggesting potential applications in cancer therapy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide, and how are intermediates optimized for yield?

  • Methodological Answer : The compound is synthesized via chlorination of thiophene derivatives using chlorosulfonic acid, followed by amidation. Key intermediates like 5-chloro-2-thienylsulfonyl chloride are not isolated to avoid decomposition, improving yield . Radical reactions with polychloroethenes (e.g., trichloroethylene) under controlled temperatures (40–60°C) are also effective. Solvent choice (e.g., dichloromethane) and stepwise addition of reagents minimize side reactions .

Q. How is the compound characterized post-synthesis, and what spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer : IR spectroscopy identifies sulfonamide (S=O stretching at ~1150–1300 cm⁻¹) and chloromethyl (C-Cl at ~600–800 cm⁻¹) groups. ¹H/¹³C NMR confirms dimethylamine protons (δ ~2.8–3.2 ppm) and thiophene ring protons (δ ~6.5–7.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]+ for C₇H₁₁ClN₂O₂S₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural confirmation?

  • Methodological Answer : Discrepancies in NMR splitting patterns may arise from dynamic rotational barriers in the sulfonamide group. Variable-temperature NMR (VT-NMR) at −40°C to 80°C can freeze conformers for clearer analysis. For ambiguous mass fragments, tandem MS/MS with collision-induced dissociation (CID) differentiates isobaric ions .

Q. What strategies optimize reaction yields in multi-step syntheses involving chloromethyl and sulfonamide groups?

  • Methodological Answer : Use of protecting groups (e.g., tert-butyl for amines) prevents undesired chloromethyl side reactions. Catalytic additives like DMAP (4-dimethylaminopyridine) accelerate sulfonamide formation. Reaction monitoring via TLC or HPLC ensures intermediates are quenched before decomposition .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 1–12) at 37°C for 24–72 hrs, followed by HPLC quantification of degradation products.
  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., >150°C) .

Q. What computational methods predict biological targets or mechanisms of action for this sulfonamide derivative?

  • Methodological Answer : Molecular docking (AutoDock Vina) against sulfonamide-binding enzymes (e.g., carbonic anhydrase) identifies potential targets. MD simulations (GROMACS) assess binding stability over 100 ns trajectories. Pharmacophore modeling (Phase) aligns electrostatic and hydrophobic features with known bioactive sulfonamides .

Q. How do functional groups (e.g., chloromethyl vs. sulfonamide) influence regioselectivity in subsequent derivatization reactions?

  • Methodological Answer : The chloromethyl group undergoes nucleophilic substitution (e.g., with amines or thiols) under mild conditions (room temperature, DMF). The sulfonamide’s electron-withdrawing nature directs electrophilic aromatic substitution to the thiophene ring’s 4-position. Competitive reactions are minimized using low equivalents of electrophiles (1.1 eq) .

Q. How should structure-activity relationship (SAR) studies be designed to elucidate contributions of substituents to antimicrobial activity?

  • Methodological Answer : Synthesize analogs with variations in:

  • Chloromethyl position : Compare 3- vs. 5-substituted thiophenes.
  • N-Alkyl groups : Replace dimethylamine with diethyl or cyclic amines.
  • Biological assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via MIC assays. Correlate logP (HPLC-measured) with membrane permeability .

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